7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one
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Overview
Description
7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one is a complex organic compound with a unique structure that includes a pyrido[3,2-f][1,4]oxazepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the pyrido[3,2-f][1,4]oxazepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2,4-dimethoxyphenyl group: This step usually involves a substitution reaction where the 2,4-dimethoxyphenyl group is introduced onto the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the core structure.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: This compound shares the 2,4-dimethoxyphenyl group and has similar synthetic routes.
Pyrazoline derivatives: These compounds have a similar core structure and exhibit various biological activities.
Uniqueness
7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2,3-dihydropyrido[3,2-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C17H19N3O4/c1-22-13-4-3-11(15(8-13)23-2)10-20-5-6-24-16-14(17(20)21)7-12(18)9-19-16/h3-4,7-9H,5-6,10,18H2,1-2H3 |
InChI Key |
GHZRZIAOTPVITO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOC3=C(C2=O)C=C(C=N3)N)OC |
Origin of Product |
United States |
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